Levomepromazine maleate

Description

Properties

IUPAC Name |

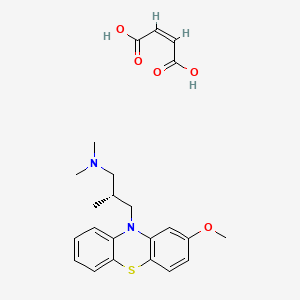

(Z)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLZPECPTYCEBR-VIEYUMQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045399 | |

| Record name | Methotrimeprazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7104-38-3 | |

| Record name | Methotrimeprazine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7104-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomepromazine maleate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007104383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrimeprazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levomepromazine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMEPROMAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KN5Y9V01K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Levomepromazine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic agent with a complex and multifaceted pharmacological profile. Its therapeutic efficacy, particularly in the management of psychosis, agitation, and emesis, is underpinned by its antagonist activity at a wide array of central nervous system receptors. This technical guide provides a detailed exposition of the core mechanism of action of levomepromazine maleate, focusing on its receptor binding profile, downstream signaling sequelae, and the experimental methodologies used to elucidate these properties. Quantitative binding data are presented to offer a comparative perspective on its interaction with key neurotransmitter systems. Furthermore, this document includes visualizations of the principal signaling pathways affected by levomepromazine to facilitate a deeper understanding of its molecular interactions.

Introduction

Levomepromazine, also known as methotrimeprazine, is a well-established phenothiazine antipsychotic.[1][2] Its clinical utility extends beyond psychosis to include applications in palliative care for the management of nausea, vomiting, and terminal agitation.[3] The broad therapeutic window of levomepromazine is a direct consequence of its interaction with multiple G-protein coupled receptors (GPCRs), a characteristic often described as a "dirty drug" profile.[1] This promiscuous binding behavior, while contributing to its efficacy across different conditions, is also responsible for its notable side-effect profile, including sedation, hypotension, and anticholinergic effects.[1][3] A thorough understanding of its mechanism of action at the molecular level is therefore critical for its rational use and for the development of novel therapeutics with improved selectivity. This guide aims to provide a comprehensive overview of the current knowledge regarding the molecular pharmacology of levomepromazine.

Core Mechanism of Action: Multi-Receptor Antagonism

The primary mechanism of action of levomepromazine is the competitive antagonism of a wide range of neurotransmitter receptors.[2][3] This broad receptor-binding profile encompasses dopaminergic, serotonergic, histaminergic, adrenergic, and muscarinic receptors.[2][3] By blocking the endogenous ligands from binding to these receptors, levomepromazine modulates multiple signaling pathways, leading to its diverse pharmacological effects.

Receptor Binding Profile

The affinity of levomepromazine for various receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity. The following table summarizes the available quantitative data for levomepromazine's binding to key human and rodent receptors.

| Receptor Family | Receptor Subtype | Species | Ki (nM) | Reference |

| Dopamine | rD1 | Human | 54.3 | [4][5] |

| rD2L | Human | 8.6 | [4][5] | |

| rD2S | Human | 4.3 | [4][5] | |

| rD3 | Human | 8.3 | [4][5] | |

| rD4.2 | Human | 7.9 | [4][5] | |

| Serotonin | 5-HT2 | Human | High Affinity (Qualitative) | [6] |

| Adrenergic | α1 | Human | High Affinity (Qualitative) | [6] |

| α2 | Human | Moderate Affinity (Qualitative) | [6] | |

| Histamine | H1 | Not Specified | High Affinity (Qualitative) | [3] |

| Muscarinic | M1-M5 | Not Specified | Moderate Affinity (Qualitative) | [7] |

Note: Quantitative Ki values for all receptor subtypes are not consistently available in the public domain. The table reflects the most specific data found. Qualitative descriptions are provided where precise Ki values could not be sourced.

Levomepromazine demonstrates a significantly greater binding affinity for both alpha-1 and serotonin-2 binding sites compared to clozapine and chlorpromazine.[6] It also exhibits a greater affinity for alpha-2 sites than chlorpromazine.[6]

Downstream Signaling Pathways

Levomepromazine's antagonism of various GPCRs leads to the inhibition of their respective downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways associated with the key receptors targeted by levomepromazine and the impact of its antagonist action.

Dopamine D2 Receptor Signaling

The antipsychotic effects of levomepromazine are primarily attributed to its blockade of dopamine D2 receptors, which are Gi/o-coupled.[3]

References

- 1. Request Rejected [hsls.pitt.edu]

- 2. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Levomepromazine? [synapse.patsnap.com]

- 4. scielo.isciii.es [scielo.isciii.es]

- 5. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 6. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of Levomepromazine Maleate in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of levomepromazine maleate in rat models. The information presented herein is intended to support research and development efforts by offering detailed data on receptor interactions, physiological effects, and the experimental methodologies used to ascertain these findings.

Core Pharmacodynamics: Receptor Binding Profile

Levomepromazine is a phenothiazine antipsychotic with a broad receptor binding profile, acting as an antagonist at various neurotransmitter receptors. Its therapeutic effects and side-effect profile are a direct consequence of its affinity for these targets. The primary pharmacodynamic actions in rats involve the blockade of dopamine, serotonin, adrenergic, histamine, and muscarinic receptors.[1][2]

Quantitative Receptor Binding Data

The binding affinities of levomepromazine and its major metabolites, N-monodesmethyl levomepromazine and levomepromazine sulfoxide, for several key receptors in the rat brain are summarized below. These data are critical for understanding the relative contribution of each receptor system to the overall pharmacological effect of the drug.

| Compound | Receptor | Brain Region | Radioligand | Kᵢ (nM) | Reference |

| Levomepromazine | Dopamine D₂ | Striatum | [³H]Spiperone | 2.8 | [3] |

| α₁-Adrenergic | Cortex | [³H]WB 4101 | 0.8 | [3] | |

| α₂-Adrenergic | Cortex | [³H]Yohimbine | 40 | [3] | |

| N-monodesmethyl levomepromazine | Dopamine D₂ | Striatum | [³H]Spiperone | 3.5 | [4] |

| α₁-Adrenergic | Cortex | [³H]WB 4101 | 0.7 | [4] | |

| Levomepromazine sulfoxide | Dopamine D₂ | Striatum | [³H]Spiperone | >1000 | [4] |

| α₁-Adrenergic | Cortex | [³H]WB 4101 | 15 | [4] |

Note: Lower Kᵢ values indicate higher binding affinity. The data presented are compiled from various sources and methodologies may differ.

Key Signaling Pathways

Levomepromazine's antagonism of G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events that ultimately modulate neuronal function. The following diagrams illustrate the canonical signaling pathways associated with the primary receptors targeted by levomepromazine.

Dopamine D₂ Receptor Signaling

As a D₂ antagonist, levomepromazine blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a disinhibition of cAMP production.

α₁-Adrenergic Receptor Signaling

Levomepromazine's blockade of α₁-adrenergic receptors inhibits the norepinephrine-mediated activation of phospholipase C.

Behavioral and Physiological Effects in Rats

Levomepromazine administration in rats elicits a range of behavioral and physiological responses, reflecting its multi-receptor mechanism of action.

Behavioral Effects

| Test | Dose | Route | Effect | Reference |

| Forced Swim Test | 1.5 mg/kg | Single admin. | Shortened period of immobility | [4] |

| 1.5 mg/kg | Chronic (10 days) | No significant effect on immobility | [4] | |

| Open Field Test | 1.5 mg/kg | Chronic (10 days) | Behavioral parameters not depressed | [4] |

Cardiovascular Effects

In vitro studies on isolated rat atria have demonstrated the direct cardiac effects of levomepromazine.

| Preparation | Effect | Reference |

| Spontaneously beating rat atria | Dose-dependent decrease in work index | [5] |

| Electrically driven rat atria | Dose-dependent decrease in contractile force | [5] |

| Isolated rat atria | Dose-dependent increase in effective refractory period (ERP) | [6] |

| Antagonism of acetylcholine-induced reduction in ERP | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of levomepromazine in rats.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of levomepromazine for specific receptors in rat brain tissue.

Detailed Steps:

-

Tissue Preparation: Rat brain regions of interest (e.g., striatum for D₂ receptors, cortex for α-adrenergic receptors) are dissected and homogenized in a cold buffer.

-

Membrane Isolation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]Spiperone for D₂ receptors) and varying concentrations of levomepromazine.

-

Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of levomepromazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Forced Swim Test (Porsolt Test)

This behavioral test is used to assess potential antidepressant-like activity.

Detailed Steps:

-

Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) is filled with water (e.g., 23-25°C) to a depth where the rat cannot touch the bottom.

-

Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute swim session.

-

Drug Administration: Levomepromazine or a vehicle is administered at a specified time before the test session (e.g., 1 hour prior for acute studies).

-

Test Session: 24 hours after the pre-test, rats are placed back in the cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors are recorded and analyzed.

Conclusion

This compound exhibits a complex pharmacodynamic profile in rats, characterized by its antagonist activity at a wide array of neurotransmitter receptors. Its effects on behavior and cardiovascular parameters are consistent with its receptor binding affinities. The provided data and experimental protocols offer a foundational resource for further investigation into the therapeutic potential and mechanistic underpinnings of levomepromazine in preclinical models. Future research should aim to further elucidate the downstream signaling consequences of levomepromazine's multi-receptor engagement to gain a more complete understanding of its pharmacological actions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of levomepromazine, chlorpromazine and their sulfoxides on isolated rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticholinergic and cardiodepressive effects of levomepromazine and two of its metabolites on isolated rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Levomepromazine Maleate: A Comprehensive Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic with a complex pharmacological profile. Its therapeutic effects and side-effect profile are dictated by its interactions with a wide array of neurotransmitter receptors. This technical guide provides an in-depth overview of the receptor binding affinity of levomepromazine maleate, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.

Core Receptor Binding Profile of this compound

Levomepromazine exhibits antagonist activity across several key receptor families, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[1] Its clinical efficacy in treating psychosis is primarily attributed to its blockade of dopamine D2 receptors, while its sedative, antiemetic, and hypotensive effects are mediated by its interactions with histamine H1, muscarinic, and alpha-adrenergic receptors, respectively.[2]

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki values) of levomepromazine for various human recombinant neurotransmitter receptors. The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of the endogenous ligand; a lower Ki value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopamine | rD1 | 54.3[3][4] |

| rD2L | 8.6[3][4] | |

| rD2S | 4.3[3][4] | |

| rD3 | 8.3[3][4] | |

| rD4.2 | 7.9[3][4] | |

| rD5 | Not reported | |

| Serotonin | 5-HT2 | High Affinity[2][5] |

| Adrenergic | Alpha-1 | High Affinity[2][5] |

| Alpha-2 | Moderate Affinity[5] |

Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values were not found in the cited literature, but the source indicates a significant binding potential.

Key Signaling Pathways

Levomepromazine's antagonism of various G-protein coupled receptors (GPCRs) disrupts downstream signaling cascades. For instance, its blockade of D2 dopamine receptors, which are Gi/o-coupled, leads to an increase in cyclic adenosine monophosphate (cAMP) levels by disinhibiting adenylyl cyclase. This action is central to its antipsychotic effects.

Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Levomepromazine.

Experimental Methodologies

The receptor binding affinities (Ki values) presented in this guide were determined using in vitro radioligand binding assays. The following is a detailed description of a typical experimental protocol for determining the binding affinity of levomepromazine at human recombinant dopamine receptors.

Radioligand Binding Assay Protocol

1. Preparation of Cell Membranes:

-

Human recombinant dopamine receptor subtypes (e.g., D1, D2L, D2S, D3, D4.2) are expressed in a suitable cell line, such as Spodoptera frugiperda (Sf9) insect cells.[3][4]

-

The cells are harvested and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membrane fractions.

-

The homogenate is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The resulting membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a specific radioligand (e.g., [3H]-SCH23390 for D1 receptors, [3H]-Spiperone for D2-like receptors). The radioligand concentration is usually close to its dissociation constant (Kd) for the receptor.

-

A range of concentrations of the unlabeled competing ligand (this compound).

-

The prepared cell membrane suspension.

-

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

-

After incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are then washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

-

The data from the competition binding assay are used to generate a dose-response curve, plotting the percentage of specific binding of the radioligand against the concentration of levomepromazine.

-

The IC50 value (the concentration of levomepromazine that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound possesses a broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors. Its high affinity for dopamine D2, serotonin 5-HT2, histamine H1, and alpha-1 adrenergic receptors underpins its diverse clinical effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of levomepromazine's mechanism of action and its place in psychopharmacology.

References

- 1. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 4. scielo.isciii.es [scielo.isciii.es]

- 5. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

levomepromazine maleate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Levomepromazine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine, also known as methotrimeprazine, is a phenothiazine neuroleptic agent with antipsychotic, analgesic, antiemetic, and sedative properties.[1][2] It is primarily utilized in palliative care for its multifaceted therapeutic effects.[1][3] The medically active form is the (R)-(-)-enantiomer, which corresponds to the (S)-levomepromazine cation upon protonation of its tertiary amino group.[4] This guide provides a comprehensive overview of the synthesis and characterization of this compound, the commercially available salt form of the drug.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the racemic base, (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, followed by a chiral resolution to isolate the desired levorotatory enantiomer, which is then converted to the maleate salt.[5][6]

Synthesis of the Racemic Base

The racemic base is typically synthesized through the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methyl-1-chloropropane in the presence of a strong base, such as an alkali hydroxide.[5]

Chiral Resolution

The critical step in the synthesis is the resolution of the racemic mixture. This is most commonly achieved using a chiral resolving agent, such as (-)-di(p-toluoyl)-L-tartaric acid.[5][6] The principle of this resolution lies in the diastereoselective crystallization of the salt formed between the chiral acid and one of the enantiomers of the racemic base.

In this case, the (-)-di(p-toluoyl)-L-tartaric acid preferentially forms a less soluble neutral salt with the undesired (+)-enantiomer. This diastereomer precipitates from the solution, leaving the desired (-)-enantiomer, levomepromazine, enriched in the mother liquor.[5][6]

Formation of this compound

Following the removal of the precipitated salt of the dextrorotatory isomer, maleic acid is added to the mother liquor. This results in the precipitation of levomepromazine hydrogen maleate, the desired final product.[5][6] An improved, industrially viable process has been reported to yield a product with a purity of over 99.7%.[5]

Synthesis Workflow

Characterization of this compound

A comprehensive characterization of this compound is essential to ensure its identity, purity, and quality. This involves a combination of physical, chemical, and spectroscopic methods.

Physicochemical Properties

| Property | Specification | Reference |

| Appearance | White crystals or crystalline powder | [7] |

| Solubility | Freely soluble in acetic acid (100), soluble in chloroform, sparingly soluble in methanol, slightly soluble in ethanol (95) and in acetone, very slightly soluble in water, and practically insoluble in diethyl ether. | [7] |

| Melting Point | 184 - 190°C (with decomposition) | [7] |

| Optical Rotation | [α]D20: -13.5° to -16.5° (0.5 g in 20 mL chloroform, 200 mm tube) | [7] |

Identification

| Test | Procedure | Expected Result | Reference |

| Colorimetric Test | Dissolve 5 mg in 5 mL of sulfuric acid. | A red-purple color develops, which slowly becomes deep red-purple. | [7] |

| Colorimetric Test | To the above solution, add 1 drop of potassium dichromate TS. | A brownish yellow-red color is produced. | [7] |

| Melting Point of Free Base | Extract the free base with diethyl ether after basification. | The residue melts between 124°C and 128°C after drying. | [7] |

| Melting Point of Maleic Acid | Extract maleic acid from an aqueous solution. | The residue melts between 128°C and 136°C. | [7] |

Purity

| Test | Method | Limit | Reference |

| Assay | Titration with 0.1 mol/L perchloric acid VS in a mixture of acetic acid and acetone. | Not less than 99.0% and not more than 101.0% of C23H28N2O5S, calculated on the dried substance. | [7] |

| Loss on Drying | 2 g of substance at 105°C for 3 hours. | Not more than 0.5% | [7] |

| Residue on Ignition | 1 g of substance. | Not more than 0.10% | [7] |

| Heavy Metals | Method 2. | Not more than 10 ppm | [7] |

| Chloride | Comparison with a standard solution. | Not more than 0.028% | [7] |

Spectroscopic and Chromatographic Methods

Modern analytical techniques are routinely employed for the comprehensive characterization of this compound.

| Technique | Application | Key Parameters | Reference |

| High-Performance Liquid Chromatography (HPLC) | Assay, purity, and determination in biological fluids. | C8 or C18 reversed-phase column, UV detection at 254 nm. | [8][9] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of levomepromazine and its metabolites. | - | [8] |

| UV-Visible Spectrophotometry | Quantitative determination. | λmax at 254 nm in methanol or water. | [8] |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. | The crystal structure has been elucidated, confirming the absolute configuration. | [4][10][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C NMR spectra provide detailed structural information. | [12] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the phenothiazine ring system and the maleate counter-ion. | [12] |

Characterization Workflow

Experimental Protocols

Assay by Titration

This protocol is based on the method described in the Japanese Pharmacopoeia.[7]

-

Sample Preparation: Accurately weigh about 1 g of previously dried this compound.

-

Dissolution: Dissolve the sample in a mixture of 40 mL of acetic acid (100) and 20 mL of acetone for nonaqueous titration.

-

Titration: Titrate with 0.1 mol/L perchloric acid VS.

-

Endpoint Detection: The endpoint is reached when the color of the solution changes from red-purple through blue-purple to blue. Use 5 drops of bromocresol green-methylrosaniline chloride TS as an indicator.

-

Blank Determination: Perform a blank determination and make any necessary corrections.

-

Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to 44.46 mg of C23H28N2O5S.

HPLC Method for Determination in Biological Fluids

The following is a general outline based on a published method for the determination of levomepromazine in human breast milk and serum.[9]

-

Sample Preparation:

-

Perform solid-phase extraction (SPE) using a Sep-Pak C18 cartridge to extract levomepromazine from the biological matrix.

-

-

Chromatographic Conditions:

-

Column: C8 bonded reversed-phase column.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.

-

Detection: UV absorbance at 254 nm.

-

-

Quantification:

-

Establish a linear relationship over a concentration range of 10-300 ng/mL.

-

Calculate the concentration of levomepromazine in the sample by comparing its peak area to that of a standard of known concentration.

-

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient chiral resolution of a racemic precursor. The subsequent characterization of the final product is crucial for ensuring its quality and therapeutic efficacy. A combination of classical pharmacopeial methods and modern analytical techniques provides a robust framework for the comprehensive analysis of this important pharmaceutical compound. This guide has provided a detailed overview of the key aspects of , intended to be a valuable resource for professionals in the field of drug development and research.

References

- 1. Levomepromazine - Wikipedia [en.wikipedia.org]

- 2. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medicines.org.uk [medicines.org.uk]

- 4. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2743263A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]

- 6. US4798895A - Process for preparing levomepromazine hydrogen maleate - Google Patents [patents.google.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. High performance liquid chromatographic determination of levomepromazine in human breast milk and serum using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levomepromazine-maleate | C46H56N4O10S2 | CID 139088030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Levomepromazine Maleate: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine maleate, a phenothiazine derivative, is a low-potency typical antipsychotic with a broad pharmacological profile. It is recognized for its sedative, antiemetic, and analgesic properties, in addition to its antipsychotic effects. A thorough understanding of its physicochemical properties is fundamental for the formulation development, quality control, and optimization of its therapeutic efficacy. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with experimental methodologies and visual representations of its signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.

| Property | Value | References |

| Chemical Name | N-[(2R)-3-(2-Methoxyphenothiazin-10-yl)-2-methylpropyl]-N,N-dimethylamine monomaleate | [1] |

| CAS Number | 7104-38-3 | [2] |

| Molecular Formula | C₁₉H₂₄N₂OS·C₄H₄O₄ | [1] |

| Molecular Weight | 444.54 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 182 - 190 °C (with decomposition) | [1][5] |

| Solubility | - Water: Very slightly soluble (0.1 - 1 g/L at 20°C)[1][6][7]- Acetic Acid (100%): Freely soluble[1]- Chloroform: Soluble[1]- Methanol: Sparingly soluble[1]- Ethanol (95%): Slightly soluble[1]- Acetone: Slightly soluble[1]- Diethyl Ether: Practically insoluble[1] | [1][6][7] |

| pKa | 9.19 | [8] |

| LogP (Octanol-Water Partition Coefficient) | 4.84 | [9] |

| Optical Rotation | [α]²⁰D: -13.5° to -16.5° (0.5 g in 20 mL chloroform) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of active pharmaceutical ingredients. Below are descriptions of key experimental protocols relevant to this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A standard method for its determination is the capillary melting point test.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.[10]

Solubility Determination

Solubility data is essential for formulation development, particularly for predicting dissolution and absorption characteristics. The shake-flask method is a common technique for determining equilibrium solubility.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffers of different pH) in a sealed container.

-

The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5][11]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter influencing the solubility and absorption of ionizable drugs. Spectrophotometric titration is a widely used method for pKa determination.

Protocol:

-

A solution of this compound of known concentration is prepared.

-

The UV-Vis absorbance spectrum of the solution is recorded at various pH values, typically covering a range of at least 2 pH units above and below the expected pKa.

-

The change in absorbance at a specific wavelength is plotted against the pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.[12]

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is the traditional approach for LogP determination.

Protocol:

-

A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

-

Equal volumes of pre-saturated n-octanol and water are added to a flask containing the drug solution.

-

The flask is shaken until equilibrium is reached.

-

The two phases are separated, and the concentration of this compound in each phase is determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[9][12]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects through the antagonism of multiple neurotransmitter receptors in the central nervous system. This multi-receptor blockade contributes to its wide range of clinical effects, including antipsychotic, sedative, and antiemetic actions.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Quantitative determination of Levomepromazine in pharmaceuticals by spectrophotometric method as its sulfoxide | Semantic Scholar [semanticscholar.org]

- 7. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levomepromazine-maleate | C46H56N4O10S2 | CID 139088030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ajrconline.org [ajrconline.org]

Off-Target Effects of Levomepromazine Maleate In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic agent with a complex pharmacological profile. While its therapeutic effects are primarily attributed to dopamine D2 receptor antagonism, levomepromazine interacts with a wide array of other receptors and enzymes, leading to a range of off-target effects.[1] This technical guide provides an in-depth overview of the in vitro off-target profile of levomepromazine maleate, presenting quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the associated signaling pathways. Understanding these off-target activities is crucial for a comprehensive risk-benefit assessment, prediction of potential drug-drug interactions, and the development of more selective therapeutic agents.

Off-Target Receptor Binding Profile

Levomepromazine exhibits significant affinity for a variety of neurotransmitter receptors beyond the dopamine D2 receptor, contributing to its sedative, hypotensive, and anticholinergic side effects.[2][3] The binding affinities (Ki) of levomepromazine for several of these off-target receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) | Species/System | Reference(s) |

| Dopamine | D1 | 54.3 | Human recombinant (Sf9 cells) | [4][5] |

| D2L | 8.6 | Human recombinant (Sf9 cells) | [4][5] | |

| D2S | 4.3 | Human recombinant (Sf9 cells) | [4][5] | |

| D3 | 8.3 | Human recombinant (Sf9 cells) | [4][5] | |

| D4.2 | 7.9 | Human recombinant (Sf9 cells) | [4][5] | |

| Serotonin | 5-HT2A | High Affinity | Human Brain | [6] |

| 5-HT2C | High Affinity | Not Specified | [2] | |

| Adrenergic | α1 | High Affinity | Human Brain | [6] |

| α2 | High Affinity | Human Brain | [6] | |

| Muscarinic | M1, M3, M5 (Gq-coupled) | High Affinity | Rat Brain | [7] |

| Histamine | H1 | High Affinity | Rat Brain | [7] |

Inhibition of Cytochrome P450 Enzymes

Levomepromazine is a substrate and inhibitor of several cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions. In vitro studies have quantified the inhibitory potential of levomepromazine against key CYP isoforms.

| CYP Isoform | Inhibition Constant (Ki) | Type of Inhibition | Reference(s) |

| CYP2D6 | 6 µM | Competitive | |

| CYP1A2 | 47 µM | Mixed | |

| CYP3A4 | 34 µM | Mixed |

Modulation of Ion Channels

While specific data for levomepromazine is limited, phenothiazines as a class have been shown to interact with various ion channels, which can contribute to cardiovascular side effects.

-

hERG Potassium Channels: Phenothiazines, including the structurally related chlorpromazine, are known to block hERG potassium channels. This blockade can prolong the QT interval and increase the risk of arrhythmias. The IC50 for chlorpromazine's block of hERG channels is 1561 ± 281 nM.

-

Voltage-Gated Sodium Channels: There is evidence that phenothiazines can interact with voltage-gated sodium channels.

-

Voltage-Gated Calcium Channels: The phenothiazine class of drugs may also modulate the activity of voltage-gated calcium channels.

Cellular Toxicity

In vitro studies have demonstrated that high concentrations of levomepromazine can induce cytotoxicity. In a study using the HT-22 hippocampal cell line, high doses of levomepromazine significantly reduced cell viability in previously unexposed cells.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of levomepromazine for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of levomepromazine.

-

Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding at each levomepromazine concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of levomepromazine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CYP450 Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of levomepromazine for a specific CYP450 isoform.

Materials:

-

Human liver microsomes or recombinant human CYP enzymes.

-

A specific substrate for the CYP isoform of interest (e.g., bufuralol for CYP2D6).

-

NADPH regenerating system.

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Stopping solution (e.g., acetonitrile).

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Prepare a series of dilutions of this compound.

-

Pre-incubate the microsomes or recombinant enzymes with the various concentrations of levomepromazine in the incubation buffer.

-

Initiate the reaction by adding the specific substrate and the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

-

Stop the reaction by adding a stopping solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

-

Determine the rate of metabolite formation at each levomepromazine concentration.

-

Calculate the IC50 value from the concentration-inhibition curve.

-

Determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive, mixed) by performing experiments with multiple substrate concentrations and analyzing the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and non-linear regression.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of levomepromazine on a cell line.

Materials:

-

Cell line of interest (e.g., HepG2, SH-SY5Y).

-

Complete cell culture medium.

-

This compound solutions of varying concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of levomepromazine that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

Off-Target Receptor Signaling Pathways

Levomepromazine's antagonism of various G protein-coupled receptors (GPCRs) disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for some of the key off-target receptors.

Experimental Workflow: Receptor Binding Assay

The following diagram outlines the major steps in a typical radioligand binding assay.

Experimental Workflow: CYP450 Inhibition Assay

This diagram illustrates the general workflow for an in vitro CYP450 inhibition assay.

Conclusion

This compound possesses a broad pharmacological profile with significant off-target activities that are critical to consider in both clinical and research settings. Its interactions with adrenergic, muscarinic, and histaminic receptors, as well as its inhibition of key drug-metabolizing enzymes, underscore the importance of a thorough in vitro characterization for any new chemical entity. The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to investigate and understand the multifaceted nature of drug-receptor and drug-enzyme interactions. A comprehensive understanding of these off-target effects is paramount for predicting clinical outcomes, minimizing adverse drug reactions, and guiding the development of safer and more effective therapeutics.

References

- 1. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antihistamine - Wikipedia [en.wikipedia.org]

- 7. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Levomepromazine Maleate: An In-Depth Technical Guide on its Potential Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levomepromazine, a phenothiazine derivative with a long history of use in psychiatry and palliative care, has been the subject of investigation for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of levomepromazine maleate. It synthesizes findings from key in vitro and in vivo studies, detailing the experimental methodologies employed and presenting the available quantitative data. The guide also explores the multifaceted pharmacological profile of levomepromazine, delving into its potential mechanisms of action, including its antioxidant properties and its interaction with various neurotransmitter receptor systems. However, the evidence for its neuroprotective efficacy is conflicting, with some studies suggesting a protective role against oxidative stress, while more recent research has failed to demonstrate neuroprotection in models of excitotoxic injury. This document aims to provide a balanced and detailed resource for researchers and drug development professionals interested in the neuroprotective potential of this complex molecule.

Introduction

Levomepromazine, also known as methotrimeprazine, is a low-potency typical antipsychotic that exhibits a broad pharmacological profile, acting as an antagonist at dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[1][2][3] Beyond its use in managing psychosis, it is also utilized for its sedative, analgesic, and antiemetic properties.[1] The interest in its potential neuroprotective effects stems from the known involvement of oxidative stress and excitotoxicity in the pathophysiology of various neurodegenerative diseases. Early research suggested that phenothiazines, as a class, possess antioxidant capabilities.[4][5] This guide will critically evaluate the evidence for and against the neuroprotective effects of this compound, providing a detailed examination of the experimental data and methodologies.

Experimental Evidence for Neuroprotective Effects

The scientific literature presents a divided view on the neuroprotective capabilities of levomepromazine. While older studies indicated a potential benefit, a more recent and comprehensive study challenges these findings.

Evidence Suggesting Antioxidant and Radical-Scavenging Activity

Two early in vitro studies suggested that levomepromazine possesses significant antioxidant properties.

A study by Jeding et al. (1995) characterized the potential antioxidant and pro-oxidant actions of several neuroleptic drugs. Their findings indicated that methotrimeprazine (levomepromazine) was a powerful inhibitor of iron ion-dependent liposomal lipid peroxidation.[4] Furthermore, it was found to be an effective scavenger of organic peroxyl radicals and hypochlorous acid.[4] The study also highlighted that levomepromazine was a very powerful scavenger of hydroxyl radicals, reacting at an almost diffusion-controlled rate.[4]

A subsequent study by Hadjimitova et al. (2002) investigated the antioxidant activity of six neuroleptics, including levomepromazine, using luminol-dependent chemiluminescence. This study demonstrated that phenothiazines, including levomepromazine, were powerful scavengers of hydroxyl and superoxide radicals. All the tested drugs, including levomepromazine, also showed a moderate scavenger effect on the hypochloric anion.

Limitations: The full text of these studies was not accessible, preventing a detailed analysis of their experimental protocols and the extraction of quantitative data for comparative tables.

Evidence Against Neuroprotective Effects in Excitotoxic Injury Models

In contrast to the earlier findings, a comprehensive study by Griesmaier et al. (2020) failed to demonstrate a neuroprotective effect of levomepromazine in both in vitro and in vivo models of neonatal excitotoxic brain injury.[5]

This study utilized the HT-22 mouse hippocampal neuronal cell line to investigate the effects of levomepromazine on glutamate-induced excitotoxicity.[5] Key findings include:

-

Toxicity in Uninjured Cells: High doses of levomepromazine (50 μM) significantly reduced the viability of uninjured (exposure-naïve) HT-22 cells.[5]

-

Lack of Protection in Injured Cells: Levomepromazine did not show any neuroprotective effect in HT-22 cells exposed to glutamate-induced injury.[5]

The in vivo component of the study used a neonatal mouse model of excitotoxic brain injury. The key findings were:

-

No Neuroprotection: Levomepromazine treatment did not reduce the excitotoxic lesion size or the number of apoptotic cells in the injured developing brain.[5]

-

Adverse Effects: Higher doses of levomepromazine led to a significant reduction in body weight gain in the mouse pups.[5]

Data Presentation

The following tables summarize the quantitative data from the study by Griesmaier et al. (2020).

Table 1: Effect of Levomepromazine (LMP) on Cell Viability of HT-22 Neuronal Cells

| Treatment Group | LMP Concentration (μM) | Median Cell Viability (%) | Interquartile Range (IQR) |

| Uninjured Cells | 0 (Control) | 100.0 | 95.7 - 104.3 |

| 1 | 98.7 | 93.5 - 103.9 | |

| 5 | 101.3 | 96.1 - 106.5 | |

| 10 | 97.4 | 92.2 - 102.6 | |

| 25 | 94.8 | 89.6 - 100.0 | |

| 50 | 88.3* | 83.1 - 93.5 | |

| Glutamate-Injured Cells | 0 (Control) | 48.1 | 43.8 - 52.3 |

| 1 | 49.4 | 45.1 - 53.7 | |

| 5 | 50.6 | 46.3 - 55.0 | |

| 10 | 48.1 | 43.8 - 52.3 | |

| 25 | 46.8 | 42.4 - 51.1 | |

| 50 | 45.5 | 41.1 - 49.8 |

*p < 0.05 compared to untreated controls. Data adapted from Griesmaier et al. (2020).[5]

Table 2: Effect of Levomepromazine (LMP) on Apoptotic Cell Death in a Neonatal Mouse Model of Excitotoxic Brain Injury

| Treatment Group | LMP Dosage (µg/g bw) | Median Activated Caspase-3 Positive Cells (Ipsilateral Hemisphere) | Interquartile Range (IQR) |

| Vehicle (NaCl 0.9%) | 0 | 125.5 | 103.8 - 147.3 |

| LMP | 1 | 130.0 | 110.0 - 150.0 |

| 5 | 128.0 | 108.0 - 148.0 | |

| 10 | 132.5 | 112.5 - 152.5 |

Data represents the number of activated caspase-3 positive cells in the gray and adjacent white matter of the injured hemisphere. No significant differences were observed between the groups. Data adapted from Griesmaier et al. (2020).[5]

Experimental Protocols

In Vitro Cell Viability Assay (Griesmaier et al., 2020)

-

Cell Line: HT-22 mouse hippocampal neuronal cells.[5]

-

Culture Conditions: Cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.[5]

-

Treatment: HT-22 cells were pre-treated with varying concentrations of levomepromazine (1, 5, 10, 25, and 50 μM) or vehicle for 1 hour.[5]

-

Induction of Injury: For the injury model, cells were exposed to 5 mM glutamate for 24 hours.[5]

-

Viability Assessment: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay, which measures the activity of dehydrogenases in viable cells. The absorbance was measured at 450 nm.[5]

In Vivo Neonatal Excitotoxic Brain Injury Model (Griesmaier et al., 2020)

-

Animal Model: 5-day-old (P5) CD-1 mouse pups.[5]

-

Induction of Injury: Pups received an intracranial injection of ibotenate (an excitotoxin) into the right cerebral hemisphere.[5]

-

Treatment: One hour after the excitotoxic insult, the pups were treated with a single intraperitoneal injection of levomepromazine (1, 5, or 10 µg/g body weight) or vehicle (0.9% NaCl).[5]

-

Endpoint Analysis:

Potential Mechanisms of Action and Signaling Pathways

While direct evidence for levomepromazine's modulation of specific neuroprotective signaling pathways is limited, its known pharmacological profile allows for the formulation of several hypotheses.

Antioxidant and Radical Scavenging

As suggested by earlier studies, levomepromazine may exert a direct antioxidant effect by scavenging reactive oxygen species (ROS) such as hydroxyl and superoxide radicals.[4] This action could potentially mitigate oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions.

Multi-Receptor Antagonism

Levomepromazine's antagonism of multiple neurotransmitter receptors could indirectly contribute to neuroprotection:

-

Dopamine D2 Receptor Antagonism: By blocking D2 receptors, levomepromazine could modulate downstream signaling pathways involved in cell survival and apoptosis.

-

Serotonin 5-HT2A Receptor Antagonism: This action may influence neuroinflammation and synaptic plasticity.

-

Alpha-Adrenergic Receptor Antagonism: Blockade of adrenergic receptors could have effects on cerebral blood flow and neuronal excitability.

Potential Modulation of Key Signaling Pathways

Based on the known mechanisms of neuroprotection and the pharmacology of phenothiazines, the following signaling pathways are of interest for future investigation in the context of levomepromazine:

-

NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. By potentially inhibiting NF-κB activation in microglia, levomepromazine could reduce the production of pro-inflammatory cytokines and mitigate neuroinflammation.

-

Nrf2-ARE Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. It is plausible that phenothiazines could activate this pathway, leading to the expression of antioxidant enzymes.

-

Apoptotic Pathways: The balance between pro-apoptotic (e.g., Bax, activated caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for neuronal survival. Future studies could investigate whether levomepromazine modulates the expression or activity of these key apoptotic regulators.

-

Calcium Homeostasis: Dysregulation of intracellular calcium is a central event in excitotoxicity. Levomepromazine's effects on various receptors could potentially influence calcium influx and intracellular calcium signaling.

Visualizations

Figure 1: Hypothetical signaling pathways for the potential neuroprotective effects of this compound.

Figure 2: Workflow for the in vitro assessment of levomepromazine's neuroprotective effects.

Figure 3: Workflow for the in vivo assessment of levomepromazine's neuroprotective effects.

Conclusion and Future Directions

The evidence regarding the neuroprotective effects of this compound is currently inconclusive. While early in vitro studies suggested promising antioxidant and radical-scavenging properties, a more recent and methodologically detailed study failed to demonstrate any neuroprotective benefit in models of excitotoxic neuronal injury and even indicated potential toxicity at higher concentrations.

The multifaceted pharmacology of levomepromazine, with its antagonism of numerous receptors, presents a complex picture. It is possible that any potential neuroprotective effects mediated by one mechanism (e.g., antioxidant activity) may be counteracted or overshadowed by its effects on other signaling pathways, particularly in the context of specific injury models like excitotoxicity.

For drug development professionals and researchers, the following future directions are recommended:

-

Re-evaluation of Antioxidant Properties: Conduct new, detailed studies to quantify the antioxidant capacity of levomepromazine using modern assays and to elucidate the specific molecular mechanisms of its radical-scavenging activity.

-

Investigation of Anti-Inflammatory Effects: Explore the impact of levomepromazine on neuroinflammatory pathways, particularly its effects on microglial activation and the production of inflammatory mediators. Studies investigating its influence on the NF-κB signaling pathway would be of particular interest.

-

Broader Range of Injury Models: Evaluate the potential neuroprotective effects of levomepromazine in a wider array of in vitro and in vivo models of neurodegeneration, including models of oxidative stress, mitochondrial dysfunction, and protein aggregation.

-

Dose-Response Studies: Conduct comprehensive dose-response studies to identify a potential therapeutic window for neuroprotection, if one exists, while carefully monitoring for any signs of neurotoxicity.

-

Elucidation of Signaling Pathways: Utilize molecular biology techniques to investigate the direct effects of levomepromazine on key signaling pathways implicated in neuronal survival and death, such as the PI3K/Akt, MAPK/ERK, and apoptotic pathways.

References

- 1. Comparative Analysis of the Pre- and Post-Medication Effects of Antipsychotic Agents on the Blood-Based Oxidative Stress Biomarkers in Patients with Schizophrenia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temporal Alterations in Cellular Bax:Bcl-2 Ratio following Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of some psychotropic drugs on luminol-dependent chemiluminescence induced by O2-, *OH, HOCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the potential antioxidant and pro-oxidant actions of some neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sedative Properties of Levomepromazine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine, a phenothiazine derivative, is a low-potency antipsychotic with pronounced sedative properties. This technical guide provides a comprehensive overview of the core mechanisms underlying levomepromazine's sedative effects, intended for researchers, scientists, and drug development professionals. The document details the drug's multifaceted receptor pharmacology, summarizing its binding affinities for various neurotransmitter receptors in clearly structured tables. Furthermore, it outlines detailed experimental protocols for assessing sedative-hypnotic effects in preclinical models and visualizes the key signaling pathways implicated in its sedative action using Graphviz diagrams. This guide aims to serve as a thorough resource for understanding and further investigating the sedative attributes of levomepromazine maleate.

Core Mechanism of Sedation: A Multi-Receptor Antagonist Profile

Levomepromazine's sedative effects are not attributed to a single mechanism but rather to its antagonistic action on a wide array of central nervous system receptors.[1][2] The principal mediators of its sedative and hypnotic properties are its potent blockade of histamine H1 and alpha-1 adrenergic receptors.[1] Additionally, its antagonism of dopamine D2, serotonin 5-HT2A, and muscarinic M1 receptors, while central to its antipsychotic activity, also contributes to its overall sedative profile.[1]

Receptor Binding Affinities

The affinity of levomepromazine for various neurotransmitter receptors has been quantified through in vitro binding assays. The following table summarizes the dissociation constants (Ki values) of levomepromazine for key receptors, providing a comparative perspective with other antipsychotics where data is available. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Levomepromazine Ki (nM) | Reference |

| Dopamine D1 | 54.3 | [3][4] |

| Dopamine D2L | 8.6 | [3][4] |

| Dopamine D2S | 4.3 | [3][4] |

| Dopamine D3 | 8.3 | [3][4] |

| Dopamine D4.2 | 7.9 | [3][4] |

| Serotonin 5-HT2 | High Affinity | [5] |

| Alpha-1 Adrenergic | High Affinity | [5][6] |

| Alpha-2 Adrenergic | Moderate Affinity | [5] |

| Histamine H1 | High Affinity | [7] |

| Muscarinic Cholinergic | Moderate to High Affinity | [7] |

Note: "High Affinity" is stated where specific Ki values were not available in the searched literature, but sources indicate strong binding.

Signaling Pathways in Levomepromazine-Induced Sedation

The sedative effects of levomepromazine are initiated by its blockade of key G-protein coupled receptors (GPCRs), which in turn modulates downstream intracellular signaling cascades, ultimately leading to a decrease in neuronal excitability and arousal.

Histamine H1 Receptor Antagonism

Histaminergic neurons, originating from the tuberomammillary nucleus, play a crucial role in maintaining wakefulness.[8] Histamine, upon binding to H1 receptors, activates Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling that promotes neuronal depolarization and excitability.[9][10] Levomepromazine, as a potent H1 receptor antagonist, blocks this pathway, leading to a reduction in neuronal firing and promoting sedation.

Alpha-1 Adrenergic Receptor Antagonism

The noradrenergic system, originating from the locus coeruleus, is also critical for maintaining arousal and alertness. Norepinephrine's action on alpha-1 adrenergic receptors, which are coupled to Gq/11 proteins, leads to increased neuronal excitability. By blocking these receptors, levomepromazine dampens the excitatory signaling of norepinephrine, contributing significantly to its sedative and hypotensive effects.

Serotonin 5-HT2A Receptor Inverse Agonism

The 5-HT2A receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[11][12] Many antipsychotics, including likely levomepromazine, act as inverse agonists at this receptor, reducing its basal activity.[11][13] This action on 5-HT2A receptors, which are coupled to Gq/11 proteins, is thought to contribute to both the antipsychotic and sedative effects of the drug.[14]

Dopamine D2 Receptor Antagonism

While the blockade of D2 receptors is primarily associated with the antipsychotic effects of levomepromazine, it also plays a role in sedation. D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[15][16] By antagonizing D2 receptors in the striatum and other brain regions, levomepromazine can modulate neuronal activity in a way that contributes to its overall sedative effect.[17][18]

References

- 1. What is the mechanism of Levomepromazine? [synapse.patsnap.com]

- 2. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.isciii.es [scielo.isciii.es]

- 4. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 5. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 14. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emerging roles of striatal dopamine D2 receptors in motivated behaviour: Implications for psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development of Levomepromazine as an Antipsychotic: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (methotrimeprazine), a low-potency phenothiazine antipsychotic, represents a significant chapter in the history of psychopharmacology. Developed in the wake of chlorpromazine, its unique pharmacological profile—characterized by broad receptor antagonism—defined its trajectory from a primary antipsychotic to a multifaceted agent in palliative care. This technical guide provides an in-depth examination of the historical development of levomepromazine, focusing on its synthesis, mechanism of action, and the key clinical evaluations that established its therapeutic properties and limitations. Quantitative data from pivotal studies are summarized, and experimental methodologies are detailed to provide a comprehensive resource for researchers.

Discovery and Synthesis

Levomepromazine, known chemically as (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine, emerged from the intensive research into phenothiazine derivatives that followed the discovery of chlorpromazine's antipsychotic effects. Clinical trials for levomepromazine, under the brand name Nozinan, commenced in France in 1956, with further studies initiated in Canada three years later[1].

The synthesis of levomepromazine involves a multi-step process, beginning with the core structure of 2-methoxyphenothiazine. The process, derived from patent literature, involves the condensation of 2-methoxyphenothiazine with a chiral side chain, followed by the resolution of the resulting racemic mixture to isolate the pharmacologically active levorotatory enantiomer[1][2].

Synthesis Workflow

The generalized synthesis process involves two main stages: the creation of the racemic base and the resolution of the enantiomers.

Pharmacodynamics and Mechanism of Action

Levomepromazine is often described as a "dirty drug" due to its promiscuous binding to a wide array of neurotransmitter receptors[1]. This broad-spectrum antagonism is central to both its antipsychotic effects and its prominent side-effect profile, particularly its sedative and hypotensive properties. Its mechanism of action is not attributed to a single receptor but rather to the collective impact of its interactions within the central nervous system[2].

The antipsychotic effect is primarily linked to its antagonism of dopamine D2 receptors[2]. However, its significant activity at serotonin (5-HT2A), alpha-adrenergic (α1 and α2), histamine (H1), and muscarinic (M1) receptors contributes to its complex clinical profile, distinguishing it from more selective agents[3][4][5].

Receptor Binding Affinity

Quantitative binding assays have elucidated the affinity of levomepromazine for various receptor subtypes. The dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Levomepromazine Ki (nM) | Reference Compound | Reference Ki (nM) |

| Dopamine D1 | 54.3 | Clozapine | 34.6 |

| Dopamine D2L | 8.6 | Clozapine | 118.6 |

| Dopamine D2S | 4.3 | Clozapine | 163.6 |

| Dopamine D3 | 8.3 | Clozapine | 25.1 |

| Dopamine D4.2 | 7.9 | Clozapine | 31.6 |

| Alpha-1 Adrenergic | Significantly Higher Affinity than Chlorpromazine or Clozapine | - | - |

| Serotonin 5-HT2A | Significantly Higher Affinity than Chlorpromazine or Clozapine | - | - |

| Alpha-2 Adrenergic | Higher Affinity than Chlorpromazine | - | - |

Table 1: Levomepromazine Receptor Binding Affinities. Data compiled from studies on human recombinant dopamine receptors.

Signaling Pathways

The multi-receptor antagonism of levomepromazine results in the modulation of several key signaling pathways implicated in psychosis and mood regulation.

Clinical Development and Efficacy Trials

While early clinical data from the 1950s and 1960s are sparse, modern systematic reviews provide robust quantitative data on levomepromazine's efficacy and safety, primarily in comparison to other antipsychotics for schizophrenia. A key Cochrane review analyzed four randomized controlled trials (RCTs) involving 192 participants, which serve as the primary source for the following data and protocols[3][5][6].

Experimental Protocol: Levomepromazine vs. Chlorpromazine in Treatment-Resistant Schizophrenia (TRS)

This double-blind, parallel-group study provides a clear example of the clinical trial methodology used to evaluate levomepromazine.

-

Objective: To compare the efficacy and safety of levomepromazine (LMP) with chlorpromazine (CPZ) in patients with treatment-resistant schizophrenia.

-

Participants: 38 patients (n=19 per arm) diagnosed with TRS based on the criteria established by Kane et al. (1988).

-

Study Design: A 30-week, multi-phase trial.

-

Phase I (Weeks 0-6): Baseline evaluation on existing medication.

-

Phase II (Weeks 7-9): Open-label transition to haloperidol (HAL) 30 mg/day.

-

Phase III (Weeks 10-15): Open-label HAL dose increased to 40-60 mg/day to confirm treatment resistance.

-

Phase IV (Weeks 16-20): Post-randomization, stepwise transition to either LMP or CPZ (target 500 mg/day).

-

Phase V (Weeks 21-28): Flexible dose optimization of LMP or CPZ (600-1000 mg/day).

-

Phase VI (Weeks 29-30): Maintenance on the optimized dose.

-

-

Outcome Measures:

-

Primary: Change in Brief Psychiatric Rating Scale (BPRS) total score.

-